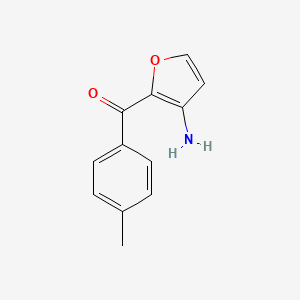

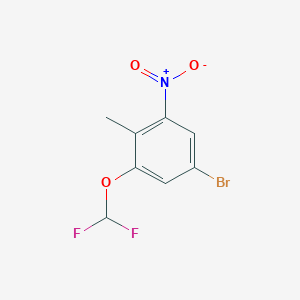

2-(4-Methylbenzoyl)furan-3-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

-

Catalytic Synthesis of Amines from Bio-Based Furanic Oxygenates

- Application : This research focuses on the synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .

- Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .

- Results : A 93% yield of N,N,N′,N′-tetramethyl-1,6-hexanediamine (TMHDA) was achieved under reaction conditions of 180 °C and 3 MPa H2 .

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives

- Application : This research presents an overview of the synthesis of and exhaustive biological studies conducted on benzo[b]furan derivatives .

- Method : The synthesis involves a series of chemical reactions, including a one-step cyclization reaction of nitrosalicylaldehydes or 2-hydroxyacetophenone .

- Results : The benzo[b]furan motif has shown exceptional promise as anticancer, antibacterial, and antifungal agents .

-

Conversion of Furfural into Bio-Chemicals through Chemo- and Bio-Catalysis

- Application : This research focuses on the conversion of furfural, a renewable platform molecule derived from hemi-cellulose, into high-value-added chemicals .

- Method : The conversion involves chemo-catalytic and/or bio-catalytic processes . The presence of an aldehyde group in furfural allows it to be further synthesized into higher value chemicals and polymer monomers .

- Results : The conversion of furfural has led to the production of various useful chemicals, including furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid .

-

Syntheses and Antibacterial Activity of Novel Furan Derivatives

- Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .

- Method : The synthesis involves the creation of new analogues of a model compound .

- Results : Some of the newly synthesized analogues showed significant antibacterial activity .

-

Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds

- Application : This research focuses on the efficient synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts .

- Method : The process involves the transformation of versatile building blocks into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms . Key factors affecting catalytic performances include active metals, supports, promoters, reaction solvents and conditions .

- Results : In recent years, heterogeneous catalytic synthesis of amines from bio-based furanic oxygenates has received extensive attention .

-

Syntheses and Antibacterial Activity of Novel Furan Derivatives

- Application : This research involves the synthesis of novel furan derivatives and their screening for antibacterial efficacy .

- Method : The synthesis involves the creation of new analogues of a model compound .

- Results : Some of the newly synthesized analogues showed significant antibacterial activity .

Zukünftige Richtungen

The use of low-cost and readily available furan-based oxygenates for the synthesis of high-value-added chemicals, especially various useful amines, has become a research hotspot in biorefinery in the last decade . This suggests that “2-(4-Methylbenzoyl)furan-3-amine” and similar compounds may have potential applications in this area.

Eigenschaften

IUPAC Name |

(3-aminofuran-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11(14)12-10(13)6-7-15-12/h2-7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXWDMIHWKXWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzoyl)furan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)